molecular formula C21H20O4 B5806802 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5806802
M. Wt: 336.4 g/mol
InChI Key: ZEWOHZKPMUYUJB-UHFFFAOYSA-N
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Description

7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C21H20O4. This compound is notable for its complex structure, which includes a chromenone core fused with a cyclopentane ring, and a methoxybenzyl ether substituent. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and a β-keto ester under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst such as aluminum chloride.

    Methoxybenzyl Ether Substitution: The final step involves the introduction of the methoxybenzyl group through an etherification reaction. This can be achieved by reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl ether group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl ether group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include dihydro derivatives of the chromenone core.

    Substitution: Products vary depending on the nucleophile used, such as 4-aminobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development and biomedical research.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating various diseases, its mechanism of action, and its safety profile.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Lacks the methoxybenzyl ether group, which may result in different reactivity and biological activity.

    7-[(4-hydroxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the methoxybenzyl ether group in 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.

Biological Activity

7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O4C_{21}H_{20}O_4, with a molecular weight of approximately 336.36 g/mol. The structure features a cyclopenta[c]chromene core with a methoxybenzyl ether substituent, which is believed to influence its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCompoundCell LineIC50 (µM)Mechanism
Compound ATMD8 (B-cell lymphoma)0.007BTK inhibition, apoptosis
Compound BHeLa (cervical cancer)10.5Cell cycle arrest at G1 phase

In one study, a related compound demonstrated potent inhibition of Bruton's tyrosine kinase (BTK), a critical player in B-cell receptor signaling, leading to reduced cell viability in TMD8 cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various assays. The compound has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders.

StudyModelCytokine Reduction (%)
LPS-stimulated macrophagesIL-6: 45%, TNF-α: 30%

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various studies suggest that it exhibits activity against a range of bacterial strains.

StudyPathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL

In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through caspase activation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with B-cell malignancies demonstrated promising results with a derivative exhibiting BTK inhibition.
  • Inflammatory Diseases : Patients with chronic inflammatory conditions showed improvement after treatment with compounds similar to this compound.

Properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13-19(24-12-14-6-8-15(23-2)9-7-14)11-10-17-16-4-3-5-18(16)21(22)25-20(13)17/h6-11H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWOHZKPMUYUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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